molecular formula C18H12BrNO4 B2805439 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene CAS No. 168839-58-5

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

Cat. No. B2805439
CAS RN: 168839-58-5
M. Wt: 386.201
InChI Key: LWBMCXLBQLBHPG-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene” is a benzene derivative with bromophenoxy, nitro, and phenoxy substituents. The presence of these functional groups could potentially give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring at the center, with the bromophenoxy, nitro, and phenoxy groups attached at the 1, 3, and 5 positions respectively .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromo, nitro, and phenoxy functional groups. For instance, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromo and nitro groups could potentially make the compound relatively dense and highly reactive .

Scientific Research Applications

1. Synthesis and Kinetic Studies

A study by Harikumar & Rajendran (2014) focused on the synthesis of nitro aromatic ethers, specifically 1-butoxy-4-nitrobenzene, which shares a similar structural framework with 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene. They used ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, offering insights into the synthetic methods applicable to related compounds (Harikumar & Rajendran, 2014).

2. Potential Anticancer Applications

Shabbir et al. (2015) synthesized nitroaromatics like 1-nitro-4-phenoxybenzene and investigated their potential as anticancer drugs. Their study revealed significant antitumor activity and strong interaction with human blood DNA, suggesting potential applications of similar nitroaromatics in cancer treatment (Shabbir et al., 2015).

3. Environmental Degradation Insights

Carlos et al. (2008) explored the degradation of nitrobenzene using Fenton's reagent, which could offer insights into the environmental impact and degradation pathways of related nitroaromatic compounds like 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene (Carlos et al., 2008).

4. Polymer Solar Cells Enhancement

Fu et al. (2015) demonstrated the use of 1-Bromo-4-Nitrobenzene, a compound structurally related to 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene, in enhancing the performance of polymer solar cells. This suggests potential applications of similar compounds in solar energy technology (Fu et al., 2015).

5. Aldose Reductase Inhibitory Effects

Wang et al. (2005) identified bromophenols with significant aldose reductase inhibitory activity. Given the structural similarity, 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene might also exhibit similar biological activities, which are relevant in managing complications of diabetes (Wang et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, brominated compounds are often hazardous and require careful handling .

Future Directions

The future directions for research on this compound could involve studying its potential applications, such as in pharmaceuticals or materials science .

properties

IUPAC Name

1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBMCXLBQLBHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

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